N-(2-cyanoethyl)-N,3-dimethylbenzamide

CAS No.:

Cat. No.: VC12973160

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |

| Standard InChI | InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3 |

| Standard InChI Key | OKFBVYUIJDBIPY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)N(C)CCC#N |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(C)CCC#N |

Introduction

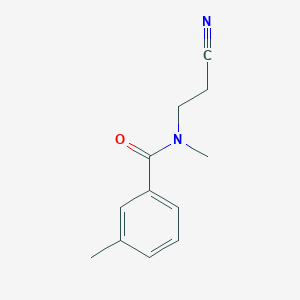

Chemical Identity and Structural Features

N-(2-Cyanoethyl)-N,3-dimethylbenzamide belongs to the benzamide class, distinguished by a benzene ring conjugated to an amide functional group. The molecular structure incorporates three key substituents:

-

A methyl group at the 3-position of the benzene ring

-

An N-methyl group

-

A 2-cyanoethyl group attached to the nitrogen atom

The compound’s IUPAC name, N-(2-cyanoethyl)-N,3-dimethylbenzamide, reflects this substitution pattern. Its molecular weight is 202.25 g/mol, with a molecular formula of C₁₂H₁₄N₂O. The presence of the cyano (-CN) group introduces electron-withdrawing properties, potentially influencing reactivity in synthetic applications or interactions with biological targets.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |

| Standard InChI | InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3 |

| Standard InChIKey | OKFBVYUIJDBIPY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1C(=O)N(C)CC#N)C |

The crystal structure and spectroscopic data (e.g., NMR, IR) remain unreported in publicly accessible literature, necessitating further experimental characterization.

Physicochemical Properties and Analytical Characterization

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and cyano groups.

-

Stability: Susceptibility to hydrolysis under acidic or basic conditions, particularly at the cyanoethyl group.

Table 2: Predicted Physicochemical Properties

| Property | Prediction |

|---|---|

| LogP (Partition Coefficient) | ~1.5 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, cyano N) |

| Rotatable Bonds | 4 |

Analytical characterization would require:

-

NMR Spectroscopy: To confirm substituent positions and purity.

-

Mass Spectrometry: For molecular weight verification.

-

X-Ray Crystallography: To resolve stereoelectronic effects.

Future Research Directions

Critical gaps to address:

-

Synthesis Optimization: Develop efficient, scalable routes using modern catalytic methods.

-

Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

-

Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.

-

Material Applications: Explore use in polymers or metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume